molecular formula C20H23N3O2S2 B2680624 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 1326865-62-6

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2680624
CAS No.: 1326865-62-6
M. Wt: 401.54
InChI Key: BKPMMHMJCUODFI-UHFFFAOYSA-N
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Description

The compound 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide belongs to the thienopyrimidine-acetamide class, characterized by a fused thiophene-pyrimidine core with a sulfur-linked acetamide side chain. Key modifications include:

  • Thieno[3,2-d]pyrimidin-4-one core: A heterocyclic system known for diverse pharmacological applications, including antimicrobial and antitumor activity .
  • sec-Butyl substitution at position 3: This branched alkyl group may enhance lipophilicity and metabolic stability compared to aromatic substituents (e.g., benzyl in ).
  • 3,5-Dimethylphenyl acetamide: The electron-donating methyl groups on the phenyl ring likely influence electronic properties and binding interactions compared to halogenated or polar substituents .

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-5-14(4)23-19(25)18-16(6-7-26-18)22-20(23)27-11-17(24)21-15-9-12(2)8-13(3)10-15/h6-10,14H,5,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPMMHMJCUODFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene derivatives with sec-butyl ketones, followed by cyclization and subsequent acylation with 3,5-dimethylphenyl acetic acid. The reaction conditions often require the use of catalysts such as polyphosphoric acid and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound ID & Source R1 (Pyrimidine Substituent) R2 (Acetamide Substituent) Yield (%) m.p. (°C) Notable Properties
Target Compound sec-Butyl 3,5-Dimethylphenyl - - High lipophilicity
4j Benzimidazol-2-yl 3-Chloro-4-fluorophenyl 77 214–215 Antimicrobial activity against Gram-positive bacteria
5.6 4-Methyl 2,3-Dichlorophenyl 80 230 Enhanced thermal stability
G1-4 3,5-Dimethoxybenzyl 6-(Trifluoromethyl)benzo[d]thiazol-2-yl 48 - Electron-withdrawing CF3 group improves solubility
Benzyl 3-Methoxyphenyl - - Methoxy group increases polarity
Key Observations:

Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in 4j) are associated with potent antimicrobial activity due to enhanced electrophilicity and membrane penetration . The target compound’s 3,5-dimethylphenyl group, while less polar, may improve pharmacokinetic properties like absorption.

Impact of Alkyl/Aryl Groups on the Pyrimidine Core :

  • The sec-butyl group in the target compound provides steric bulk and lipophilicity, which may reduce metabolic oxidation compared to benzyl () or smaller alkyl chains (e.g., methyl in 5.6) .
  • Benzimidazole-substituted analogs (e.g., 4j) demonstrate improved antimicrobial efficacy, suggesting that heterocyclic R1 groups enhance target binding .

Biological Activity

The compound 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a thieno-pyrimidine derivative that exhibits a variety of biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O2S2C_{20}H_{23}N_{3}O_{2}S_{2}, with a molecular weight of approximately 401.54 g/mol. Its structure consists of a thieno[3,2-d]pyrimidine core linked to a sec-butyl group and an acetamide moiety with a 3,5-dimethylphenyl substituent. The presence of multiple functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H23N3O2S2
Molecular Weight401.54 g/mol
Structural FeaturesThieno-pyrimidine core, sec-butyl group, acetamide linkage

Biological Activity

Preliminary studies indicate that this compound may possess significant pharmacological properties. Similar compounds in the thieno-pyrimidine class have demonstrated various biological activities including:

  • Antitumor Activity : Thieno-pyrimidines are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Research has highlighted the biological activities of structurally related compounds:

  • A study on azomethine derivatives revealed potent antifungal and antibacterial properties against Candida albicans and Cryptococcus neoformans .
  • Another investigation into thienopyrimidine derivatives showed promising antitumor effects in vitro, indicating that modifications to the thieno-pyrimidine core can enhance biological activity .

The precise mechanisms through which 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide exerts its effects remain to be fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or inflammation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to tumor growth or immune response.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar thieno-pyrimidine derivatives is provided below:

Compound NameStructural FeaturesBiological Activity
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidinLacks sec-butyl groupAntitumor activity
N-(4-methylphenyl)acetamideSimilar acetamide structureAnalgesic properties
5-Methylthieno[2,3-d]pyrimidinDifferent substitution patternAntimicrobial activity

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core, followed by introduction of substituents (e.g., sec-butyl, acetamide) via nucleophilic substitution or coupling reactions. Key steps include:

  • Core formation: Cyclization of thiophene derivatives with pyrimidine precursors under acidic or basic conditions .
  • Substituent addition: Thioether linkage formation using reagents like NaH or DMF as a solvent at 60–80°C .
  • Purification: Column chromatography or recrystallization to achieve >90% purity .
    Critical parameters: Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for thiol coupling) significantly impact yields (reported 45–70% in similar compounds) .

Basic: How is structural characterization performed, and what analytical techniques are most reliable?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR: 1H/13C NMR confirms substituent positions (e.g., sec-butyl CH3 signals at δ 0.8–1.2 ppm; thioether protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ observed within ±0.001 Da) .
  • X-ray diffraction: Resolves crystal packing and stereochemistry, critical for SAR studies .
    Note: Purity >95% is required for pharmacological assays, verified via HPLC with UV detection at 254 nm .

Advanced: What strategies are used to identify and validate biological targets for this compound?

Answer:

  • In vitro screening: Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase activity measurements .
  • Protein binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) .
  • Gene expression profiling: RNA-seq or CRISPR-Cas9 knockout models to identify downstream pathways (e.g., apoptosis, cell cycle) .
    Example: Analogous thienopyrimidines showed IC50 values of 0.2–5 μM against cancer cell lines .

Advanced: How can solubility and stability challenges be addressed during formulation?

Answer:

  • Solubility enhancement: Use of co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Stability studies: Forced degradation under acidic/alkaline conditions (pH 2–10) with HPLC monitoring; identify degradation products (e.g., hydrolysis of the acetamide group) .
  • Lyophilization: For long-term storage, optimize cryoprotectants (e.g., sucrose) to prevent aggregation .

Advanced: What mechanistic insights exist for its substitution reactions at the thioether moiety?

Answer:

  • Nucleophilic substitution: The sulfur atom in the thioether group undergoes SN2 reactions with alkyl halides, requiring polar aprotic solvents (e.g., DMF) and bases (e.g., K2CO3) .
  • Oxidative stability: Susceptibility to oxidation (e.g., H2O2) forms sulfoxide derivatives, altering bioactivity; monitor via TLC .

Advanced: How do substituent variations (e.g., sec-butyl vs. phenyl) impact bioactivity?

Answer:

  • Case study: Replacing sec-butyl with 3,5-dimethylphenyl (as in ) increased hydrophobicity (logP +0.5) and improved membrane permeability .
  • SAR trends: Bulky substituents at position 3 enhance kinase selectivity, while electron-withdrawing groups (e.g., -CF3) boost metabolic stability .
    Method: Compare IC50 values across analogs using dose-response curves .

Advanced: How should conflicting bioactivity data across studies be resolved?

Answer:

  • Reproducibility checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis: Pool data from ≥3 independent studies; use ANOVA to assess variability (p <0.05 threshold) .
  • Orthogonal assays: Validate cytotoxicity via both MTT and apoptosis assays .

Advanced: What computational approaches predict binding modes with target proteins?

Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17) to model interactions (e.g., hydrogen bonds with Asp831 in EGFR) .
  • MD simulations: GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å acceptable) .

Advanced: What are the primary degradation pathways under physiological conditions?

Answer:

  • Hydrolysis: Acetamide cleavage at pH >8 forms carboxylic acid derivatives; monitor via LC-MS .
  • Oxidation: Thioether to sulfoxide conversion in liver microsomes (CYP450-mediated); use NADPH cofactor in vitro .

Advanced: What scalability challenges arise in multi-gram synthesis?

Answer:

  • Heat dissipation: Exothermic steps (e.g., cyclization) require jacketed reactors with precise ΔT control (±2°C) .
  • Purification bottlenecks: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

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